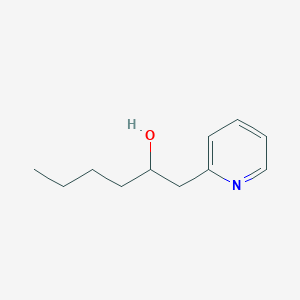
1-(Pyridin-2-yl)hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Pyridin-2-yl)hexan-2-ol” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “1-(Pyridin-2-yl)hexan-2-ol” and similar compounds has been reported in the literature. A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis
The InChI code for “1-(Pyridin-2-yl)hexan-2-ol” is 1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3 . This indicates the presence of a pyridin-2-yl group attached to a hexan-2-ol moiety.Chemical Reactions Analysis
Pyridin-2-ol, a related compound, has been reported to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Aplicaciones Científicas De Investigación
Pharmacology: Potential Therapeutic Applications
1-(Pyridin-2-yl)hexan-2-ol: has been explored for its potential therapeutic applications due to its structural similarity to pyridine-based heterocyclic derivatives, which are significant in drug development . Its ability to act as a bioisostere makes it a candidate for the design of new pharmacophores with a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, 1-(Pyridin-2-yl)hexan-2-ol serves as a versatile building block for constructing complex heterocyclic compounds. It’s particularly useful in the synthesis of thiazolo[4,5-b]pyridines, which are challenging to access but biologically relevant and exhibit a range of activities from herbicidal to antitumor .
Medicinal Chemistry: Drug Design and Development
The compound’s role in medicinal chemistry is pivotal, especially in the context of drug design and development. Its pyridine moiety is a key feature in many drugs, and modifications to this core structure can lead to new drug candidates with improved efficacy and safety profiles .
Biochemistry: Interaction with Biological Macromolecules
In biochemistry, 1-(Pyridin-2-yl)hexan-2-ol is used to study interactions with biological macromolecules. It can be employed to investigate binding affinities with proteins or nucleic acids, aiding in the understanding of biochemical pathways and the discovery of potential drug targets .
Materials Science: Synthesis of Novel Materials
This compound finds applications in materials science for the synthesis of novel materials with specific properties. Its incorporation into polymers or other materials could potentially lead to advancements in material properties, such as increased durability or enhanced conductivity .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 1-(Pyridin-2-yl)hexan-2-ol can be used as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for use in method development and calibration processes .
Safety and Hazards
Propiedades
IUPAC Name |
1-pyridin-2-ylhexan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSBADNWEDTEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)hexan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylphenyl)-2-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/no-structure.png)
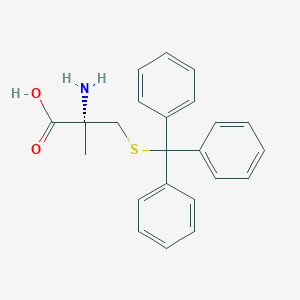
![N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877122.png)

![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)
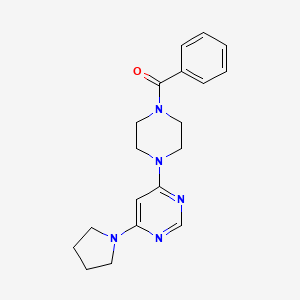
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate](/img/structure/B2877134.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)
![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)
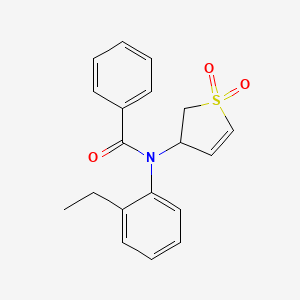
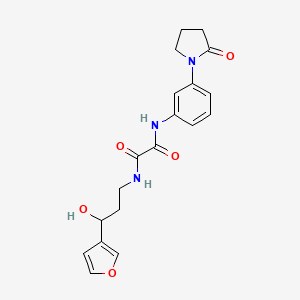
![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)
